molecular formula C13H17N3O B12609169 4-(3-(Methylamino)propyl)-5-phenyl-1H-pyrazol-3(2H)-one

4-(3-(Methylamino)propyl)-5-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B12609169
M. Wt: 231.29 g/mol
InChI Key: XGLXOOGALKZFGF-UHFFFAOYSA-N
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Description

4-(3-(Methylamino)propyl)-5-phenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methylamino)propyl)-5-phenyl-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functionalization to introduce the methylamino group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methylamino)propyl)-5-phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3-(Methylamino)propyl)-5-phenyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmacological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-(Methylamino)propyl)-5-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of pro-inflammatory mediators like prostaglandins, thereby reducing inflammation, pain, and fever.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)phenol: Known for its use in photographic developers and as an intermediate in the synthesis of dyes.

    3-(Methylamino)propylamine: Used in the production of pharmaceuticals and agrochemicals.

Uniqueness

4-(3-(Methylamino)propyl)-5-phenyl-1H-pyrazol-3(2H)-one stands out due to its unique combination of a pyrazolone core with a methylamino propyl side chain, which imparts distinct pharmacological properties

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-[3-(methylamino)propyl]-5-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C13H17N3O/c1-14-9-5-8-11-12(15-16-13(11)17)10-6-3-2-4-7-10/h2-4,6-7,14H,5,8-9H2,1H3,(H2,15,16,17)

InChI Key

XGLXOOGALKZFGF-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=C(NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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